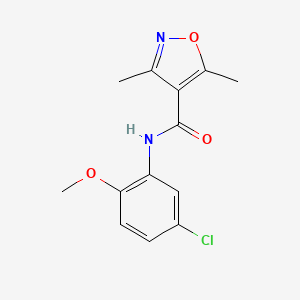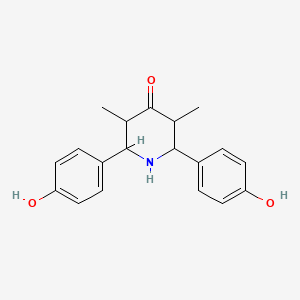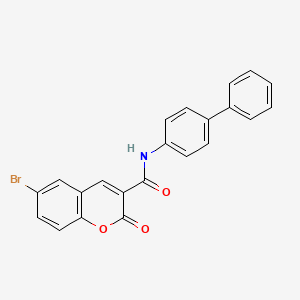
1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine
Descripción general
Descripción
1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is primarily located in the endoplasmic reticulum. Activation of the sigma-1 receptor by 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine leads to the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. This modulation ultimately leads to the neuroprotective and neuroregenerative effects of 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has been shown to have various biochemical and physiological effects on the brain and other organs. 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased synaptic transmission and enhanced cognitive function. 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has several advantages for lab experiments, including its high purity and availability, its selective agonist activity for the sigma-1 receptor, and its ability to modulate various intracellular signaling pathways. However, 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
Future research on 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine should focus on further elucidating its mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, research should focus on developing more potent and selective sigma-1 receptor agonists that have improved pharmacokinetic properties and reduced toxicity. Finally, research should explore the potential use of 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine and other sigma-1 receptor agonists as neuroprotective and neuroregenerative agents in various models of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has been extensively studied for its potential applications in neuroscience research. Specifically, 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has been shown to act as a selective agonist for the sigma-1 receptor, a protein that is involved in various physiological processes such as cell survival, neuroprotection, and neurotransmitter release. 1-(2,5-dimethylphenyl)-4-(1-ethyl-4-piperidinyl)piperazine has been used to study the role of sigma-1 receptors in various physiological and pathological conditions such as depression, anxiety, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-ethylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-4-20-9-7-18(8-10-20)21-11-13-22(14-12-21)19-15-16(2)5-6-17(19)3/h5-6,15,18H,4,7-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSOGKQTVLJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(1-ethylpiperidin-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4886847.png)

![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)


![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4886950.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)